REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[C:6](=[O:7])[C:5]2[C:8]([CH3:16])=[C:9]([N+:13]([O-])=O)[CH:10]=[C:11]([CH3:12])[C:4]=2[O:3]1>C(OCC)(=O)C.CCCCCC>[NH2:13][C:9]1[CH:10]=[C:11]([CH3:12])[C:4]2[O:3][C:2]([CH3:1])([CH3:17])[C:6](=[O:7])[C:5]=2[C:8]=1[CH3:16] |f:1.2|
|
Name
|
2,2,4,7-tetramethyl-5-nitro-1-benzofuran-3(2H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(C1=O)C(=C(C=C2C)[N+](=O)[O-])C)C
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in Reference Example 47
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C2=C(C(C(O2)(C)C)=O)C1C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |